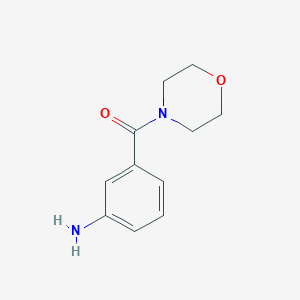

(3-Aminophenyl)(morpholino)methanone

描述

Overview of Chemical Compound Significance in Organic Synthesis and Medicinal Chemistry

(3-Aminophenyl)(morpholino)methanone serves as a key intermediate in the synthesis of a variety of organic molecules. researchgate.net The presence of a primary aromatic amine, a tertiary amide, and a morpholine (B109124) ring makes it a trifunctional building block. The amino group can be readily diazotized or acylated to introduce further complexity, while the morpholine ring is a recognized pharmacophore in medicinal chemistry. nih.gov The morpholine moiety is often incorporated into drug candidates to improve their physicochemical properties, such as solubility and metabolic stability. nih.gov

The generation of diverse compound libraries is a cornerstone of modern drug discovery, and molecules like this compound are valuable starting points for creating such libraries. researchgate.net The structural motifs present in this compound are found in a wide array of biologically active molecules, highlighting its importance as a synthetic precursor. researchgate.net

Contextualization within Aminophenyl- and Morpholino-substituted Methanones

This compound belongs to the broader class of aminophenyl- and morpholino-substituted methanones. The aminobenzamide framework, of which it is a derivative, is a constituent unit in many biologically and pharmacologically active compounds. researchgate.net The amide bond itself is a fundamental component of peptides and proteins. researchgate.net

The morpholine ring is a heterocyclic motif frequently found in approved drugs and experimental therapeutic agents. nih.gov Its inclusion in a molecule can confer favorable biological and metabolic properties. nih.gov The combination of the aminophenyl group and the morpholine ring in a single methanone (B1245722) structure creates a molecule with inherent potential for biological activity and as a versatile synthetic intermediate. Derivatives of aminobenzamides have been investigated for a range of therapeutic applications, including as anti-inflammatory and antitumor agents. nih.govresearchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₄N₂O₂ |

| Molecular Weight | 206.24 g/mol |

| Appearance | Solid |

| IUPAC Name | This compound |

| SMILES | C1COCCN1C(=O)c2cccc(c2)N |

| InChI Key | ZVHQNHQVSRLMLF-UHFFFAOYSA-N |

Historical Perspectives and Evolution of Synthetic Approaches to Similar Structures

The synthesis of benzamides, the parent class of this compound, has a long history, evolving from classical methods to more sophisticated and efficient modern techniques. The formation of the amide bond is a central transformation in organic chemistry, and numerous methods have been developed for this purpose. umich.edunih.gov

Historically, the formation of amide bonds often involved the reaction of an amine with a pre-activated carboxylic acid derivative, such as an acyl halide or an anhydride (B1165640). umich.edu The Schotten-Baumann reaction, dating back to the late 19th century, is a classic example of this approach, typically involving the reaction of an amine with an acyl chloride in the presence of a base.

Over the decades, a vast array of coupling reagents has been developed to facilitate amide bond formation under milder conditions and with higher efficiency, largely driven by the demands of peptide synthesis. researchgate.netumich.edu These reagents activate the carboxylic acid in situ, avoiding the need for the often harsh conditions required to prepare acyl chlorides. Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium salts. umich.edu

The synthesis of aminobenzamides specifically has also seen significant evolution. Early approaches often involved the reduction of a corresponding nitrobenzamide. A notable synthesis of this compound itself follows this classical strategy. researchgate.net This multi-step process begins with the nitration of a suitable precursor to introduce the nitro group at the meta position, followed by conversion to an acyl chloride. This intermediate is then reacted with morpholine to form the amide bond, and a final reduction step converts the nitro group to the desired amine. researchgate.net

More recent developments in synthetic methodology offer alternative routes. For instance, direct C-H amination and catalytic methods for amide bond formation are emerging as powerful tools, potentially offering more atom-economical and environmentally benign pathways. organic-chemistry.org The synthesis of substituted benzamides can also be achieved through various other strategies, including starting from isatoic anhydride or employing palladium-catalyzed cross-coupling reactions. nih.gov

Table 2: Evolution of Synthetic Methods for Amide Bond Formation

| Method | Description | Era of Prominence |

| Acyl Halide Method | Reaction of an amine with an acyl chloride, often under Schotten-Baumann conditions. | Late 19th - Mid 20th Century |

| Anhydride Method | Use of a carboxylic acid anhydride to acylate an amine. | Early to Mid 20th Century |

| Carbodiimide (B86325) Coupling | In situ activation of a carboxylic acid with a carbodiimide reagent (e.g., DCC, EDC). | Mid 20th Century - Present |

| Active Ester Method | Formation of an activated ester which then reacts with an amine. | Mid 20th Century - Present |

| Phosphonium/Uronium Salt Coupling | Use of reagents like BOP, PyBOP, HBTU, and HATU for efficient amide bond formation. | Late 20th Century - Present |

| Catalytic Amidation | Transition-metal catalyzed or organocatalyzed direct formation of amides from carboxylic acids and amines. | 21st Century |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(3-aminophenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c12-10-3-1-2-9(8-10)11(14)13-4-6-15-7-5-13/h1-3,8H,4-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFFVEVKGZGRRCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424485 | |

| Record name | (3-Aminophenyl)(morpholino)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104775-65-7 | |

| Record name | (3-Aminophenyl)(morpholino)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(morpholine-4-carbonyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Aminophenyl Morpholino Methanone

Strategic Approaches to C-N and C-C Bond Formation in the Target Compound

The primary challenge in synthesizing the target molecule is the construction of the amide bond. The two main retrosynthetic disconnections are at the C(carbonyl)-N(morpholine) bond or the C(aromatic)-C(carbonyl) bond.

The most direct and widely employed method for constructing the core structure of (3-Aminophenyl)(morpholino)methanone is through a nucleophilic acyl substitution reaction. masterorganicchemistry.com This classic amidation strategy involves the reaction of a nucleophilic amine with an electrophilic carboxylic acid derivative.

The process typically begins with a precursor such as 3-nitrobenzoic acid. This starting material is first "activated" by converting it into a more reactive acyl derivative, most commonly an acyl chloride. The resulting 3-nitrobenzoyl chloride serves as a potent electrophile. researchgate.net Morpholine (B109124), a secondary amine, then acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride. This addition-elimination sequence results in the formation of the stable amide bond, yielding the intermediate (3-nitrophenyl)(morpholino)methanone. researchgate.netyoutube.com

The final step in this sequence is the reduction of the nitro group to an amine. This transformation is crucial for arriving at the target compound and is often achieved using reducing agents like iron powder in the presence of an acid such as hydrochloric acid (HCl). researchgate.net This reduction selectively converts the nitro group without affecting the newly formed amide linkage or the aromatic ring. This pathway is efficient because it utilizes common reactions and the strategic use of the nitro group as a precursor to the amine functionality.

| Amidation Step | Reactants | Product | Typical Yield |

| Acyl Chloride Formation | 3-Nitrobenzoic acid, Thionyl chloride | 3-Nitrobenzoyl chloride | 80% researchgate.net |

| Amidation | 3-Nitrobenzoyl chloride, Morpholine | (3-Nitrophenyl)(morpholino)methanone | 85% researchgate.net |

| Reduction | (3-Nitrophenyl)(morpholino)methanone, Iron, HCl | This compound | 80% researchgate.net |

This table presents data from a specific synthetic pathway. Yields can vary based on reaction conditions.

Modern organic synthesis heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. researchgate.net While less commonly reported for this specific molecule compared to the amidation approach, a theoretical cross-coupling strategy could be envisioned. For instance, a palladium-catalyzed aminocarbonylation reaction could potentially construct the molecule in a single step from 3-bromoaniline (B18343) (or a protected version), carbon monoxide, and morpholine. Such methods are powerful for creating molecular diversity. However, for the specific synthesis of this compound, the multi-step pathway involving the amidation of a pre-functionalized benzoic acid derivative is a more established and frequently documented route. researchgate.net

Multi-Step Synthetic Pathways

A well-documented and practical synthesis of this compound utilizes benzotrichloride (B165768) as an accessible and cost-effective starting material. researchgate.netasianpubs.org This pathway involves a four-step sequence that strategically builds the final product. researchgate.net

The synthesis begins with the functionalization of the benzotrichloride ring, followed by conversion of the trichloromethyl group and subsequent coupling and reduction steps.

The initial step involves the electrophilic nitration of benzotrichloride to introduce a nitro group onto the benzene (B151609) ring. The trichloromethyl (-CCl₃) group is a meta-directing deactivator, which guides the incoming nitro group primarily to the meta-position. orgsyn.org Subsequent hydrolysis of the trichloromethyl group to a carboxylic acid yields meta-nitrobenzoic acid. orgsyn.org

The reaction conditions for the nitration are critical for achieving high selectivity. One reported method uses 90% nitric acid, which results in 90-95% selectivity for the desired meta-nitro isomer. researchgate.net Alternative nitrating agents, such as mixtures of nitric and sulfuric acids, can also be employed. orgsyn.orggoogle.com

To facilitate the subsequent amidation reaction, the carboxylic acid group of meta-nitrobenzoic acid must be converted into a more reactive form. This is accomplished through chlorination, which transforms the acid into meta-nitrobenzoyl chloride. researchgate.net Thionyl chloride (SOCl₂) is a common and highly effective reagent for this purpose. researchgate.netorgsyn.org The reaction typically involves heating meta-nitrobenzoic acid with an excess of thionyl chloride under reflux for several hours. orgsyn.org After the reaction is complete, the excess thionyl chloride can be removed by distillation. orgsyn.org The resulting meta-nitrobenzoyl chloride is a key intermediate that can be purified by vacuum distillation, with reported yields often exceeding 90%. orgsyn.org This high reactivity of the acyl chloride makes it an excellent substrate for the subsequent reaction with morpholine. researchgate.net

| Reaction | Starting Material | Reagents | Product | Yield | Reference |

| Chlorination | m-Nitrobenzoic acid | Thionyl chloride (SOCl₂) | m-Nitrobenzoyl chloride | 90-98% | orgsyn.org |

| Chlorination | m-Nitrobenzoic acid | Thionyl chloride (SOCl₂) | m-Nitrobenzoyl chloride | ~80% | researchgate.net |

This table provides examples of reaction conditions for the chlorination step. Yields are dependent on the specific procedure and scale.

Synthesis from Benzotrichloride Precursors

Condensation with Morpholine

A primary method for synthesizing this compound involves the condensation of an activated derivative of 3-aminobenzoic acid with morpholine. Typically, 3-nitrobenzoic acid is first converted to its more reactive acyl chloride form, 3-nitrobenzoyl chloride, by treatment with thionyl chloride. researchgate.net This acyl chloride is then reacted with morpholine in a condensation reaction to form (3-nitrophenyl)(morpholino)methanone. researchgate.net This step is foundational for the subsequent introduction of the amino group. The use of the nitro-substituted precursor is common as the nitro group can be reliably reduced in a later step.

Reduction of Nitro Group to Amino Group using Iron and HCl

Following the condensation step, the nitro group of (3-nitrophenyl)(morpholino)methanone is reduced to an amino group to yield the final product, this compound. A widely used and effective method for this transformation is the reduction using iron powder in the presence of hydrochloric acid. researchgate.netcommonorganicchemistry.com This reaction is known for its efficiency and the use of readily available and cost-effective reagents. The progress of the reduction can be monitored to ensure the complete conversion of the nitro intermediate to the desired amino compound. researchgate.net This particular reduction method is a classic and reliable technique in aromatic chemistry for converting nitro compounds to anilines.

Alternative Synthetic Routes for Morpholine Derivatives and Aminophenyl Moieties

Synthesis via Amidation of Carboxylic Acids

The formation of the amide bond is a critical transformation in the synthesis of this compound. Beyond the acyl chloride route, direct amidation of carboxylic acids with amines presents an alternative. rsc.org Various coupling agents can facilitate this reaction. For instance, zirconium-based catalysts have been explored for the direct formation of amides from unactivated carboxylic acids and amines. rsc.org This approach avoids the need to first convert the carboxylic acid to a more reactive species like an acyl chloride, potentially simplifying the synthetic process.

Approaches Involving 3-Aminobenzoic Acid and Morpholine

Directly reacting 3-aminobenzoic acid with morpholine is another potential synthetic pathway. acs.orgnih.gov However, the direct amidation of a carboxylic acid with an amine typically requires high temperatures to drive off the water that is formed as a byproduct. rsc.org Catalytic methods are often sought to perform this transformation under milder conditions. The ribosome, for example, can incorporate aminobenzoic acid derivatives into polypeptide chains, though with varying efficiencies depending on the specific isomer. acs.org In a laboratory setting, achieving high yields for the direct amidation of 3-aminobenzoic acid with morpholine can be challenging without the use of activating agents or catalysts.

Green Chemistry Principles in Synthesis

Atom Economy Considerations

From a green chemistry perspective, the atom economy of a synthesis is a key metric of its efficiency. It measures how many atoms from the reactants are incorporated into the final desired product. In the synthesis of this compound, the route involving the reduction of the nitro compound with iron and hydrochloric acid has a lower atom economy due to the formation of stoichiometric amounts of iron salts as byproducts. researchgate.net

Synthetic Route Analysis for this compound

| Step | Reactants | Reagents | Product | Byproducts |

|---|---|---|---|---|

| Condensation | 3-Nitrobenzoyl chloride, Morpholine | - | (3-Nitrophenyl)(morpholino)methanone | HCl |

| Reduction | (3-Nitrophenyl)(morpholino)methanone | Iron, HCl | This compound | Iron salts, Water |

| Alternative Amidation | 3-Aminobenzoic acid, Morpholine | Catalyst (e.g., Zr-based) | This compound | Water |

Solvent Selection and Waste Minimization

The choice of solvent is a critical factor in the synthesis of this compound, influencing reaction rates, yields, and the environmental impact of the process. In the established multi-step synthesis beginning with benzotrichloride, the final reduction step of the nitro-intermediate to the desired amine is performed using iron and hydrochloric acid. researchgate.net This classic Bechamp reduction typically proceeds in an aqueous medium, often with a co-solvent like ethanol (B145695) to ensure the solubility of the organic substrate.

Waste minimization in this context focuses on the byproducts of the reaction. The use of stoichiometric iron results in the formation of significant iron oxide sludge, a primary waste stream. Green chemistry principles suggest exploring alternative reduction methods to mitigate this. Post-reaction, solvent extraction is necessary to isolate the product, followed by neutralization of the acidic aqueous phase, which generates inorganic salt waste. While specific studies on a green solvent matrix for the complete synthesis of this compound are not extensively detailed, the selection of solvents for extraction in related syntheses often includes options like methyl isobutyl ketone, ethyl acetate, and toluene, chosen for their extraction efficiency and potential for recovery and reuse. epo.org

Catalytic Methods for Sustainable Synthesis

Sustainable synthesis strategies aim to replace stoichiometric reagents with catalytic alternatives, thereby reducing waste and improving atom economy. While a common laboratory synthesis for this compound employs a stoichiometric reduction with iron powder, a more sustainable and industrially scalable approach involves catalytic hydrogenation. researchgate.net

This method is widely applied for the reduction of nitroarenes to anilines in the synthesis of structurally related compounds. epo.orggoogle.com The process typically involves reacting the nitro-precursor, (morpholino)(3-nitrophenyl)methanone, with hydrogen gas under pressure in the presence of a metal catalyst. This approach is significantly greener as the catalyst is used in small quantities and can often be recovered and recycled. The only byproduct is water, presenting a substantial improvement over the iron sludge generated in the Bechamp reduction.

Common catalysts for this transformation include palladium on carbon (Pd/C) and platinum on carbon (Pt/C). google.com The selection of the catalyst and solvent system is crucial for achieving high selectivity and yield, avoiding side reactions such as hydrodehalogenation if other sensitive functional groups are present. The use of methanol (B129727) or ethanol as a solvent is common in these hydrogenations, as they are effective at dissolving the reactants and are considered relatively green solvents. google.comrsc.org

Reaction Optimization and Yield Enhancement Strategies

Influence of Reaction Conditions (Temperature, Pressure, Time)

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. For catalytic hydrogenations, temperature, pressure, and reaction time are interdependent variables that must be carefully controlled.

For the reduction of a similar compound, 4-(4-nitrophenyl)-3-morpholinone, studies show that the reaction can be carried out effectively at temperatures ranging from 15-70°C. epo.org The hydrogen pressure is typically maintained between 1 and 5 bar. epo.org Higher temperatures and pressures can increase the reaction rate but may also lead to undesirable side reactions or catalyst degradation. Mild conditions are often sufficient, with one patent reporting that the reaction is generally complete within about one hour. google.com The optimization of these parameters ensures a swift and complete conversion of the nitro-intermediate to the desired amino product. google.com

Table 1: Representative Reaction Conditions for Nitro Group Reduction in Morpholinone Derivatives Note: This data is from the synthesis of a structurally related isomer and is presented as a representative example of typical conditions for such transformations.

| Parameter | Range | Optimal Value (Example) | Source |

| Temperature | 15-70 °C | 20-30 °C | epo.org |

| Hydrogen Pressure | 1-5 bar | 1 bar | epo.org |

| Solvent | Aliphatic Alcohols | Ethanol | google.com |

Catalyst Selection and Loading Optimization

The choice of catalyst and its loading are critical for the efficiency of the catalytic reduction step. Palladium on carbon (Pd/C) is a frequently used catalyst for the hydrogenation of nitro groups due to its high activity and selectivity. google.com

The optimization of catalyst loading is a balance between ensuring a reasonable reaction rate and minimizing cost, as palladium is a precious metal. In the synthesis of the related compound 4-(4-aminophenyl)-3-morpholinone, the palladium content on the carbon support was evaluated between 1% and 10%, with a 5% Pd/C catalyst identified as optimal. epo.org The catalyst loading itself is also a key parameter. Using too little catalyst results in slow or incomplete reactions, while an excessive amount offers diminishing returns and increases production costs and challenges in downstream removal.

Table 2: Example of Catalyst Loading Optimization for a Related Synthesis Note: This data is from the synthesis of a structurally related isomer, 4-(4-aminophenyl)morpholin-3-one, and serves as an illustrative example.

| Catalyst | Pd Content Tested | Optimal Pd Content | Source |

| Palladium on Carbon (Pd/C) | 1-10% | 5% | epo.org |

Purification Techniques for Maximizing Product Purity

Achieving high purity is essential, as this compound is often used as an intermediate in the synthesis of more complex molecules like active pharmaceutical ingredients. researchgate.net The final purity is highly dependent on the chosen purification technique.

A documented method for the purification of this compound is column chromatography. researchgate.net This technique is highly effective for separating the desired product from unreacted starting materials, byproducts, and any residual catalyst, leading to a high degree of purity, often exceeding 95%. researchgate.netachemblock.com

Another common and scalable purification method for crystalline solids like this is recrystallization. epo.orggoogle.com This involves dissolving the crude product in a suitable hot solvent or solvent mixture and allowing it to cool slowly. As the solution cools, the solubility of the product decreases, and it crystallizes out, leaving impurities behind in the solvent. For related compounds, mixtures such as acetone/water have been successfully used for this purpose. google.com The final product is then isolated by filtration, washed with a cold solvent to remove any remaining impurities, and dried. google.com

Chemical Reactivity and Derivatization of 3 Aminophenyl Morpholino Methanone

Reactivity of the Amino Group (–NH2)

The primary aromatic amino group in (3-Aminophenyl)(morpholino)methanone is a versatile functional group that can participate in a variety of chemical transformations. Its reactivity is influenced by the electron-donating nature of the amino group, which activates the aromatic ring towards electrophilic substitution, and the nucleophilic character of the nitrogen atom.

Acylation and Alkylation Reactions

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, enabling it to react with electrophiles such as acylating and alkylating agents.

Acylation: Primary aromatic amines readily undergo acylation when treated with acyl chlorides or acid anhydrides. In this reaction, a hydrogen atom of the amino group is replaced by an acyl group (R-C=O). For this compound, this reaction would lead to the formation of an N-acylated derivative. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide or carboxylic acid byproduct.

Alkylation: The amino group can also be alkylated by reaction with alkyl halides. This reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide. The reaction can lead to a mixture of mono-, di-, and even tri-alkylated products, ultimately forming a quaternary ammonium salt. Controlling the stoichiometry of the reactants and the reaction conditions is crucial to achieve selective mono-alkylation.

Formation of Imine and Schiff Base Derivatives

Primary aromatic amines condense with aldehydes and ketones to form imines, which are also known as Schiff bases. This reaction involves the nucleophilic addition of the amine to the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule. The reaction is typically catalyzed by a mild acid. The formation of an imine derivative from this compound would introduce a C=N double bond, which can be a useful synthon for further chemical modifications.

Diazotization and Coupling Reactions

A characteristic reaction of primary aromatic amines is diazotization. In the presence of a cold, acidic solution of nitrous acid (HNO2), typically generated in situ from sodium nitrite and a strong acid, the amino group is converted into a diazonium salt (–N2+). Aromatic diazonium salts are relatively stable at low temperatures (0-5 °C) and are highly versatile intermediates in organic synthesis.

These diazonium salts can then undergo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form brightly colored azo compounds. This electrophilic aromatic substitution reaction is the basis for the synthesis of many azo dyes. The diazotization of this compound would yield a diazonium salt that could be used to synthesize a variety of azo derivatives.

Reactivity of the Carbonyl Group (C=O)

The carbonyl group of the tertiary amide in this compound is less reactive towards nucleophiles compared to the carbonyl group in ketones or aldehydes. This is due to the resonance delocalization of the lone pair of electrons on the adjacent nitrogen atom with the carbonyl group, which reduces the electrophilicity of the carbonyl carbon. Nevertheless, the carbonyl group can still undergo certain reactions under specific conditions.

Nucleophilic Additions and Condensations

While less reactive, the carbonyl group of an amide can be attacked by strong nucleophiles. For instance, organometallic reagents like Grignard reagents or organolithium compounds can add to the carbonyl group. However, the initial tetrahedral intermediate formed is often unstable and may lead to a variety of products depending on the reaction conditions and the nature of the nucleophile. Condensation reactions involving the amide carbonyl group are generally not facile under standard conditions.

Reactivity of the Morpholine (B109124) Ring

The morpholine ring in this compound is an N-acylated heterocycle. The presence of the electron-withdrawing benzoyl group significantly influences the reactivity of the morpholine nitrogen, reducing its basicity and nucleophilicity compared to a simple N-alkylmorpholine. Nevertheless, the ring system retains sites susceptible to chemical modification.

The nitrogen atom of the morpholine ring, despite being part of an amide, can still participate in certain reactions, although it is less reactive than in non-acylated morpholines. The lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl group, diminishing its availability for nucleophilic attack.

Reactions such as N-alkylation and N-acylation at this position are generally challenging under standard conditions. While the N-alkylation of simple secondary amines and even morpholine itself with alcohols or alkyl halides is a well-established process, the reduced nucleophilicity of the amide nitrogen in N-aroyl morpholines makes such direct reactions difficult researchgate.netresearchgate.netnih.gov. Successful alkylation would likely require highly reactive alkylating agents and forcing conditions. Similarly, further acylation at the amide nitrogen is generally not feasible. Transition-metal-catalyzed N-arylation reactions, a common method for forming C-N bonds with amines, would also face challenges due to the deactivated nature of the amide nitrogen researchgate.net.

The morpholine ring is a saturated heterocycle and is generally stable under a wide range of chemical conditions, including acidic and basic environments. The ether linkage and carbon-carbon bonds within the ring are robust.

Ring-opening of the morpholine ring is not a common transformation and requires harsh reaction conditions. For instance, high temperatures can lead to ring-opening side reactions during certain catalytic processes researchgate.net. In the context of N-aroyl morpholines like this compound, the ring is expected to remain intact during most synthetic transformations that target the aminophenyl portion of the molecule. Specific methodologies designed for the ring-opening of highly stable saturated heterocycles would be necessary to achieve this transformation, but such reactions are not typically employed for simple derivatization researchgate.netmdpi.comorganic-chemistry.orgnih.gov.

Oxidation Reactions

The morpholine ring contains multiple sites susceptible to oxidation, a common metabolic pathway for many morpholine-containing pharmaceutical compounds researchgate.netnih.govepa.gov. For this compound, several oxidative transformations can be predicted based on established metabolic pathways for related structures.

Potential sites of oxidation on the morpholine ring include:

N-Oxidation: The nitrogen atom can be oxidized to form an N-oxide. This is a common metabolic fate for tertiary amines, but less so for amides.

C-Oxidation: The carbon atoms adjacent (alpha) to the ring oxygen or nitrogen are the most likely sites for enzymatic hydroxylation. This can lead to the formation of unstable intermediates that may subsequently undergo ring cleavage.

Oxidative Ring Cleavage: Following C-oxidation, the resulting hemiaminal or related species can undergo spontaneous ring-opening to yield linear, more polar derivatives.

These transformations are typically mediated by cytochrome P450 enzymes in a biological context. In a laboratory setting, selective oxidation of the morpholine ring in the presence of the reactive aminophenyl group would require carefully chosen reagents.

| Type of Oxidation | Potential Product/Intermediate | Description |

| N-Oxidation | (3-Aminophenyl)(4-oxido-4-morpholinyl)methanone | Oxidation at the morpholine nitrogen atom. |

| C-Oxidation (alpha to N) | (3-Aminophenyl)(3-hydroxy-4-morpholinyl)methanone | Hydroxylation at the carbon adjacent to the nitrogen. |

| C-Oxidation (alpha to O) | (3-Aminophenyl)(2-hydroxy-4-morpholinyl)methanone | Hydroxylation at the carbon adjacent to the oxygen. |

| Ring Cleavage | N-(2-(2-hydroxyethoxy)ethyl)-3-aminobenzamide | A potential product following C-oxidation and subsequent ring-opening. |

Synthesis of Advanced Derivatives for Structure-Activity Relationship Studies

This compound is a valuable scaffold for generating libraries of compounds for structure-activity relationship (SAR) studies, a cornerstone of medicinal chemistry researchgate.netsemanticscholar.org. The synthesis of the parent compound typically involves the condensation of 3-nitrobenzoyl chloride with morpholine, followed by the reduction of the nitro group to an amine researchgate.net. This synthetic route provides two clear opportunities for diversification to generate advanced derivatives.

Modification of the Benzoyl Moiety: A wide array of substituted 3-nitrobenzoic acids can be used as starting materials. These can be converted to their corresponding acyl chlorides and then reacted with morpholine. Subsequent reduction of the nitro group provides derivatives with various substituents on the phenyl ring.

Modification of the Morpholine Moiety: Commercially available or synthetically prepared substituted morpholines can be used in the initial condensation step with 3-nitrobenzoyl chloride. This allows for the introduction of substituents at various positions on the morpholine ring.

Furthermore, the primary amine of the final product serves as a versatile chemical handle for a multitude of subsequent derivatization reactions, including:

N-Acylation/N-Sulfonylation: Reaction with various acyl chlorides, sulfonyl chlorides, or carboxylic acids to form amides and sulfonamides.

N-Alkylation: Reductive amination with aldehydes or ketones, or direct alkylation with alkyl halides.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

These strategies allow for a systematic exploration of the chemical space around the core structure to identify key interactions and optimize properties.

| Derivative Type | Synthetic Strategy | Example Precursors | Resulting Structure |

| Phenyl-substituted | Use of substituted 3-nitrobenzoyl chlorides | 4-Chloro-3-nitrobenzoyl chloride + Morpholine | (3-Amino-4-chlorophenyl)(morpholino)methanone |

| Phenyl-substituted | Use of substituted 3-nitrobenzoyl chlorides | 2-Fluoro-3-nitrobenzoyl chloride + Morpholine | (3-Amino-2-fluorophenyl)(morpholino)methanone |

| Morpholine-substituted | Use of substituted morpholines | 3-Nitrobenzoyl chloride + 2,6-Dimethylmorpholine | (3-Aminophenyl)(2,6-dimethylmorpholin-4-yl)methanone |

| Amine-derivatized | Acylation of the final product | This compound + Acetyl chloride | N-(3-(morpholine-4-carbonyl)phenyl)acetamide |

| Amine-derivatized | Sulfonylation of the final product | This compound + Methanesulfonyl chloride | N-(3-(morpholine-4-carbonyl)phenyl)methanesulfonamide |

Spectroscopic Characterization and Structural Elucidation of 3 Aminophenyl Morpholino Methanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds, offering precise information about the chemical environment of individual atoms. For (3-Aminophenyl)(morpholino)methanone, both ¹H and ¹³C NMR, along with two-dimensional techniques, are employed to assign every proton and carbon signal, thus confirming the connectivity and substitution pattern of the molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the 3-aminophenyl ring and the aliphatic protons of the morpholine (B109124) moiety. Based on the analysis of its synthetic precursor, morpholino(3-nitrophenyl)methanone, and related aminophenyl derivatives, a proposed assignment for the proton signals can be made. rsc.org

The protons of the morpholine ring typically appear as broad multiplets in the range of 3.40-3.80 ppm due to the chair-to-chair interconversion at room temperature. The protons adjacent to the nitrogen atom are generally more deshielded than those adjacent to the oxygen atom.

The aromatic protons of the 3-aminophenyl group will present a more complex splitting pattern. The proton at the C2 position, ortho to the carbonyl group, is expected to be a singlet or a narrow triplet. The proton at the C6 position, ortho to the amino group, will likely be a doublet, while the protons at C4 and C5 will appear as a doublet of doublets and a triplet, respectively. The amino group protons (–NH₂) would typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Table 1: Proposed ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Proposed Chemical Shift (ppm) | Multiplicity |

| Aromatic H-2 | ~7.0 - 7.2 | s or t |

| Aromatic H-4 | ~6.7 - 6.9 | dd |

| Aromatic H-5 | ~7.1 - 7.3 | t |

| Aromatic H-6 | ~6.6 - 6.8 | d |

| Morpholine -CH₂-N- | ~3.6 - 3.8 | m |

| Morpholine -CH₂-O- | ~3.4 - 3.6 | m |

| -NH₂ | ~3.5 - 5.0 (broad) | s |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. s = singlet, d = doublet, t = triplet, dd = doublet of doublets, m = multiplet.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the amide is characteristically found in the downfield region, typically around 170 ppm. The carbon atoms of the morpholine ring will appear in the aliphatic region, with the carbons adjacent to the nitrogen being slightly more deshielded than those adjacent to the oxygen.

The aromatic carbons will have distinct chemical shifts influenced by the electron-donating amino group and the electron-withdrawing carbonyl group. The carbon attached to the amino group (C3) and the carbon para to the amino group (C5) will be shielded, appearing at higher fields. Conversely, the carbons ortho and para to the carbonyl group (C2, C4, and C6) will be deshielded.

Table 2: Proposed ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Proposed Chemical Shift (ppm) |

| C=O | ~170 |

| Aromatic C1 | ~136 |

| Aromatic C2 | ~118 |

| Aromatic C3 | ~148 |

| Aromatic C4 | ~115 |

| Aromatic C5 | ~129 |

| Aromatic C6 | ~114 |

| Morpholine -CH₂-N- | ~48 |

| Morpholine -CH₂-O- | ~67 |

Note: The chemical shifts are approximate and based on data from analogous compounds.

To unambiguously confirm the proton and carbon assignments, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the aromatic protons on the phenyl ring, confirming their relative positions. It would also show correlations between the protons within the morpholine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, for example, connecting the aromatic proton signals to their respective aromatic carbon signals and the morpholine proton signals to the morpholine carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its constituent functional groups. rsc.org

Amine (N-H) Vibrations: The primary amine group (-NH₂) typically exhibits two stretching vibrations in the region of 3300-3500 cm⁻¹. The asymmetric stretch appears at a higher frequency than the symmetric stretch. N-H bending vibrations are also observed in the fingerprint region.

Carbonyl (C=O) Vibration: The amide carbonyl group gives rise to a strong and sharp absorption band, known as the Amide I band. For this compound, this band is expected around 1630-1650 cm⁻¹, which is at a lower frequency than a typical ketone due to the resonance effect of the nitrogen lone pair.

Morpholine Moiety Vibrations: The morpholine ring will show C-H stretching vibrations just below 3000 cm⁻¹. The C-O-C ether linkage will have a characteristic stretching vibration in the 1115-1085 cm⁻¹ region. The C-N stretching vibration of the tertiary amine within the morpholine ring will also be present.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretching (asymmetric) | ~3450 | Medium |

| N-H Stretching (symmetric) | ~3350 | Medium |

| Aromatic C-H Stretching | ~3050 | Medium |

| Aliphatic C-H Stretching | ~2950-2850 | Medium |

| C=O Stretching (Amide I) | ~1640 | Strong |

| N-H Bending (Scissoring) | ~1620 | Medium |

| Aromatic C=C Stretching | ~1600, 1580, 1480 | Medium |

| C-O-C Stretching (Ether) | ~1115 | Strong |

Hydrogen bonding plays a significant role in determining the physical and spectroscopic properties of this compound. The presence of both a hydrogen bond donor (the -NH₂ group) and hydrogen bond acceptors (the carbonyl oxygen and the morpholine oxygen and nitrogen atoms) allows for intermolecular hydrogen bonding.

In the solid-state IR spectrum, intermolecular hydrogen bonding typically leads to a broadening and a shift to lower wavenumbers of the N-H and C=O stretching bands compared to their positions in a dilute solution in a non-polar solvent. The extent of this shift can provide qualitative information about the strength of the hydrogen bonds. For instance, the N-H stretching bands in a solid sample are expected to be broader and at a lower frequency than in a dilute solution where intermolecular interactions are minimized. Similarly, the Amide I band may also show a downward shift in the solid state due to hydrogen bonding at the carbonyl oxygen. The study of concentration-dependent IR spectra can help to differentiate between intramolecular and intermolecular hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of this compound. Through ionization and subsequent analysis of fragment ions, a detailed picture of the molecule's composition and connectivity can be established.

The molecular formula of this compound is C₁₁H₁₄N₂O₂, corresponding to a molecular weight of approximately 206.24 g/mol . In mass spectrometry, this is observed as the molecular ion (M⁺) or the protonated molecule ([M+H]⁺), depending on the ionization technique used.

Electron Ionization (EI) mass spectrometry typically induces extensive fragmentation, providing a characteristic fingerprint for the molecule. A published Gas Chromatography-Mass Spectrometry (GC-MS) analysis reported several fragment ions for this compound. The interpretation of these fragments helps to confirm the compound's structure. Amides frequently undergo cleavage of the amide (N-CO) bond, which is a principal fragmentation pathway. rsc.org This cleavage would result in the formation of an aryl acylium cation and the loss of the morpholine moiety as a neutral fragment.

A key fragmentation pattern involves the cleavage of the bond between the carbonyl carbon and the morpholine nitrogen. This would lead to the formation of the 3-aminobenzoyl cation. Further fragmentation of the phenyl ring and the morpholine ring would generate the smaller ions observed in the spectrum.

A summary of reported GC-MS fragmentation data is presented below. It is important to note that one reported fragment with an m/z of 235 is inconsistent with the compound's molecular weight and may be attributable to an impurity or an experimental artifact.

| Reported m/z | Potential Fragment Identity/Origin |

|---|---|

| 205 | [M-H]•⁺ - Loss of a hydrogen radical |

| 189 | Loss of NH₃ (ammonia) from the molecular ion |

| 150 | Represents a complex rearrangement and fragmentation |

| 134 | [M - C₄H₈NO]⁺ - Loss of morpholine radical |

| 104 | Fragment of the aminophenyl group |

| 76 | C₆H₄⁺ - Phenyl group fragment |

| 56 | C₄H₈⁺ - Fragment of the morpholine ring |

| 28 | C₂H₄⁺ or N₂⁺ or CO⁺ |

Data sourced from a GC-MS analysis. The fragment at m/z 235 has been omitted due to its inconsistency with the molecular weight. youtube.com

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with very high precision. By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.

For this compound, the theoretical monoisotopic mass is calculated as 206.1055 Da. An HRMS experiment would aim to measure a value extremely close to this theoretical mass, thereby confirming the elemental formula of C₁₁H₁₄N₂O₂ and ruling out other possibilities. While HRMS is a standard characterization method, specific published HRMS data for this compound are not widely available in the literature. The technique is crucial for unequivocally verifying the identity of newly synthesized batches of the compound.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, molecular conformation, and how molecules pack together in the crystal lattice. To date, a specific single-crystal X-ray structure for this compound has not been reported in publicly accessible crystallographic databases. However, the general principles and expected findings can be discussed based on the known structure and data from related molecules.

The first and often most challenging step in X-ray crystallography is the cultivation of a high-quality single crystal. For an aromatic amide like this compound, several methods could be employed. nih.gov A common approach is slow evaporation of a saturated solution. youtube.com The choice of solvent is critical; solvents that engage in hydrogen bonding, such as certain alcohols or even water, can be effective for amides. youtube.com Another technique is vapor diffusion, where a solution of the compound is exposed to the vapor of an "anti-solvent" in which the compound is less soluble, gradually inducing crystallization. youtube.com

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected by a detector, and the data are processed to solve and refine the crystal structure.

The molecular structure of this compound contains several key features that would be elucidated by X-ray crystallography. This includes the planarity of the phenyl ring and the conformation of the morpholine ring, which typically adopts a chair conformation. A key conformational parameter is the torsion angle between the plane of the phenyl ring and the plane of the amide group. In related structures, such as (1-Adamantyl)(3-aminophenyl)methanone, this angle is significant [27.1 (2)°], indicating a non-planar arrangement to relieve steric strain. mdpi.com

The compound can theoretically exist in different tautomeric forms. masterorganicchemistry.com The primary form is the amide-keto structure. However, two other potential tautomers are the imidic acid-enol form and the imine-enamine form. youtube.com

Amide-Imidic Acid Tautomerism : This involves the migration of a proton from the amine nitrogen to the carbonyl oxygen, creating an imidic acid. youtube.com

Keto-Enol Tautomerism : While less common for the primary amine, tautomerization involving hydrogens on the aromatic ring is theoretically possible but energetically unfavorable as it would disrupt aromaticity. masterorganicchemistry.com

Crystallographic studies, particularly those that can precisely locate hydrogen atoms, would definitively establish the dominant tautomeric form present in the solid state. nih.govnih.gov In most simple amides, the amide form is overwhelmingly favored.

The way molecules arrange themselves in a crystal is governed by a network of intermolecular interactions. For this compound, several types of interactions are expected to be significant drivers of the crystal packing. mdpi.comnih.gov

Hydrogen Bonding : The primary amine (-NH₂) group is a strong hydrogen bond donor, and the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. It is highly probable that the crystal structure would feature extensive intermolecular N-H···O hydrogen bonds, potentially linking molecules into chains, dimers, or more complex three-dimensional networks. mdpi.com The morpholine oxygen could also act as a weaker hydrogen bond acceptor.

The interplay between these strong directional hydrogen bonds and the weaker, non-directional π-stacking and van der Waals forces would ultimately determine the final crystal packing arrangement and the density of the material. bohrium.com

Bond Lengths, Bond Angles, and Dihedral Angles

Detailed experimental data regarding the bond lengths, bond angles, and dihedral angles for this compound are not available in the reviewed scientific literature. To present accurate data tables for these structural parameters, a single-crystal X-ray diffraction study of the compound would be necessary.

Computational Chemistry and Theoretical Studies of 3 Aminophenyl Morpholino Methanone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to yield detailed information about electronic structure, molecular geometry, and chemical reactivity.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. asianpubs.org This method calculates the total energy of a system based on its electron density rather than the complex many-electron wavefunction. For a molecule like (3-Aminophenyl)(morpholino)methanone, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-31G(d,p), can be employed to determine its most stable three-dimensional structure (optimized geometry) and various electronic properties. researchgate.net

Table 1: Representative Geometric Parameters Expected from DFT Optimization of this compound Note: Data is illustrative and based on typical values for similar molecular fragments.

| Parameter | Description | Expected Value |

|---|---|---|

| Bond Lengths | ||

| C=O | Carbonyl bond | ~1.23 Å |

| C-N (Amide) | Carbonyl-Morpholine Nitrogen | ~1.36 Å |

| C-C (Aryl-Carbonyl) | Phenyl-Carbonyl Carbon | ~1.50 Å |

| C-N (Amine) | Phenyl-Amine Nitrogen | ~1.40 Å |

| Bond Angles | ||

| O=C-N | Carbonyl-Amide angle | ~121° |

| C-C-C (Aryl) | Phenyl ring internal angle | ~120° |

| Dihedral Angle | ||

| Aryl-C-C=O | Defines twist of carbonyl relative to the phenyl ring | Variable |

Ab Initio Methods for High-Level Calculations

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data or empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a systematic pathway to achieving high accuracy.

While computationally more demanding than DFT, ab initio calculations serve as a benchmark for other methods. They can be used to compute highly accurate energies, geometries, and other molecular properties. For a molecule of this size, methods like MP2 could be feasibly employed to refine the geometric and electronic properties obtained from DFT, providing a higher level of confidence in the computed values. They are particularly valuable for systems where DFT functionals may be less reliable, ensuring the fundamental accuracy of the theoretical model.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. bldpharm.comrsc.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's ionization potential and nucleophilicity. achemblock.com The LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, with its energy correlating to the electron affinity and electrophilicity. achemblock.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity because it costs more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more polarizable and reactive. For methanone (B1245722) derivatives, DFT calculations are commonly used to compute the energies of these frontier orbitals. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Data from a Related Methanone Compound Note: Data for 3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone, calculated at the B3LYP level.

| Parameter | Description | Energy (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.1375 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8057 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.3318 |

Analysis of the HOMO and LUMO electron density distribution in this compound would reveal the most probable sites for electrophilic and nucleophilic attack, respectively. The HOMO is expected to be localized primarily on the electron-rich aminophenyl ring, while the LUMO would likely be centered on the carbonyl group and adjacent atoms.

Electrostatic Potential Maps

A Molecular Electrostatic Potential (MESP) map is a visualization tool that illustrates the charge distribution of a molecule. It is generated by calculating the electrostatic potential on the molecule's electron density surface. These maps are invaluable for predicting intermolecular interactions and identifying reactive sites.

The MESP map uses a color spectrum to represent different potential values. Typically, regions of negative electrostatic potential (shown in red or yellow) are electron-rich and are susceptible to electrophilic attack. nih.gov For this compound, these would include the oxygen atom of the carbonyl group and the nitrogen of the amino group due to their lone pairs of electrons. Regions of positive electrostatic potential (shown in blue) are electron-poor and represent sites for nucleophilic attack. nih.gov These would be found around the hydrogen atoms of the amino group and the phenyl ring. Green areas represent regions of neutral potential. nih.gov MESP analysis provides a clear, intuitive picture of the molecule's electronic landscape, guiding the understanding of its non-covalent interactions, such as hydrogen bonding. researchgate.netnih.gov

Conformational Analysis and Energy Landscapes

This compound possesses several rotatable single bonds, leading to a variety of possible three-dimensional arrangements or conformations. Conformational analysis aims to identify the most stable conformers (those at energy minima) and the energy barriers for rotation between them.

This analysis is typically performed by systematically rotating key dihedral angles—such as the angle between the phenyl ring and the carbonyl group, and the C-N bond to the morpholine (B109124) ring—and calculating the potential energy at each step using quantum chemical methods. The resulting data can be plotted to create a potential energy surface or energy landscape, which maps the stability of different conformations.

Crystal structure analysis of closely related compounds, like (1-Adamantyl)(3-aminophenyl)methanone, provides valuable experimental data on preferred conformations in the solid state. nih.gov In this analog, the molecule adopts a specific conformation stabilized by intermolecular hydrogen bonds. nih.gov For this compound, computational conformational analysis would reveal the intrinsic energy differences between various rotational isomers in the gas phase, providing insight into the molecule's flexibility and the shapes it is most likely to adopt in different environments.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations typically describe a molecule as a static entity at zero Kelvin, Molecular Dynamics (MD) simulations provide a picture of its dynamic behavior over time at finite temperatures. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes, molecular vibrations, and interactions with the surrounding environment, such as a solvent.

To study this compound, an MD simulation would be set up by placing the molecule in a simulation box, often filled with solvent molecules like water to mimic physiological conditions. The system is then allowed to evolve over time, typically on the nanosecond to microsecond timescale. Analysis of the resulting trajectory can reveal:

Conformational Flexibility: How the molecule transitions between different low-energy conformations.

Solvent Interactions: The formation and lifetime of hydrogen bonds between the molecule's amino and carbonyl groups and surrounding water molecules.

Solvent Effects: How the presence and polarity of a solvent influence the molecule's preferred conformation and dynamics. achemblock.com Running simulations in different solvents (e.g., polar vs. non-polar) can elucidate how the environment modulates its behavior. researchgate.net

These simulations are crucial for understanding how the molecule behaves in a realistic, dynamic setting, which is essential for predicting its properties in solution and its ability to interact with biological targets.

Applications of 3 Aminophenyl Morpholino Methanone in Research

Building Block in Organic Synthesis

In the realm of organic synthesis, (3-Aminophenyl)(morpholino)methanone is recognized as a valuable intermediate. researchgate.net The presence of both an aniline-like amino group and a tertiary amide functional group allows for a wide range of chemical transformations, making it an ideal starting point for constructing diverse molecular frameworks. The morpholine (B109124) structural core is a common feature in many biologically active compounds, highlighting the importance of morpholine-containing building blocks in synthetic chemistry. researchgate.net

Synthesis of Heterocyclic Compounds and Complex Molecular Architectures

The structure of this compound is well-suited for the synthesis of various heterocyclic systems, which are central to medicinal chemistry. nih.gov The primary amine on the phenyl ring provides a nucleophilic site for reactions such as cyclizations and condensations to form new rings. For instance, derivatives of this compound can be elaborated into more complex, multi-ring systems. While direct examples involving the title compound are proprietary or less documented in public literature, the strategy of using amino-functionalized building blocks to create fused heterocyclic systems is a fundamental approach in organic synthesis. nih.govnih.gov This methodology allows chemists to construct elaborate molecular architectures from simpler, readily available precursors.

Precursor for Active Pharmaceutical Ingredients (APIs) and Drug Intermediates

One of the most significant applications of this compound is its role as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). researchgate.netpharmanoble.com Chemical intermediates are the building blocks used in the multi-step synthesis of a final drug product.

Below is a representative synthesis scheme for this compound starting from benzotrichloride (B165768), demonstrating its preparation as a key intermediate. researchgate.net

| Step | Starting Material | Reagents | Product | Yield |

| 1 | Benzotrichloride | 90% Nitric Acid | 3-Nitrobenzoic acid | 90-95% |

| 2 | 3-Nitrobenzoic acid | Thionyl chloride | 3-Nitrobenzoyl chloride | ~80% |

| 3 | 3-Nitrobenzoyl chloride | Morpholine | (3-Nitrophenyl)(morpholino)methanone | ~85% |

| 4 | (3-Nitrophenyl)(morpholino)methanone | Iron, Hydrochloric acid | This compound | ~80% |

Medicinal Chemistry Research

The structural features of this compound make it an attractive scaffold for medicinal chemistry research. The morpholine ring is a "privileged structure" known to be present in many compounds with a wide range of biological activities, including antidepressant, anticancer, and anti-inflammatory properties. researchgate.net The aminophenyl group provides a convenient attachment point for various substituents, allowing chemists to systematically modify the molecule to optimize its biological activity, a process central to drug discovery. mdpi.com

Design and Synthesis of Bioactive Molecules

The rational design and synthesis of new bioactive molecules is a cornerstone of drug discovery. mdpi.comethz.ch this compound serves as a versatile scaffold in this process. researchgate.net Researchers can utilize the primary amine to introduce a variety of chemical moieties through reactions like amide bond formation or urea synthesis. This allows for the creation of large libraries of related compounds that can be screened for activity against different biological targets. For example, research into kinase inhibitors has shown that incorporating a morpholine group can significantly enhance potency and selectivity. nih.gov By modifying the aminophenyl portion of the molecule, scientists can fine-tune the compound's properties to achieve desired interactions with specific enzymes or receptors.

Development of New Chemical Entities for Therapeutic Applications

A primary goal of medicinal chemistry is the development of New Chemical Entities (NCEs)—novel compounds that have not been previously approved as therapeutic agents. This compound can act as a starting point for generating such NCEs. By using it as a core structure, researchers can explore new chemical space and develop molecules with unique pharmacological profiles. The synthesis of novel derivatives based on this scaffold allows for systematic structure-activity relationship (SAR) studies, where the biological effects of different chemical modifications are evaluated to identify the most promising therapeutic candidates.

Targeting Specific Disease Pathways

Modern drug discovery often focuses on designing molecules that interact with specific biological targets within a disease pathway. The aminophenyl morpholinone scaffold has been successfully employed in the development of targeted therapies. For instance, the closely related 4-aminophenyl isomer is a key component of Rivaroxaban, which specifically inhibits Factor Xa, a critical enzyme in the blood coagulation cascade, to prevent thrombosis. google.com Similarly, derivatives of the morpholino-quinazoline scaffold have been developed as highly potent and selective inhibitors of the PI3K p110α enzyme, a key target in cancer therapy. nih.gov These examples demonstrate the potential of using this compound as a foundational structure to build targeted inhibitors for a variety of disease-relevant pathways.

The following table summarizes examples of bioactive molecules derived from or related to the aminophenyl morpholinone scaffold and their specific biological targets.

| Compound Class | Scaffold | Specific Target | Therapeutic Area |

| Oxazolidinones | 4-(4-Aminophenyl)morpholin-3-one | Factor Xa | Anticoagulation google.comgoogle.com |

| Thieno[3,2-d]pyrimidines | Morpholino-quinazoline | PI3K p110α | Oncology nih.gov |

Material Science Applications

The unique combination of a reactive aromatic amine and a stable heterocyclic morpholine ring in this compound makes it a candidate for the synthesis of novel polymers and dyes.

The aminophenyl portion of this compound can serve as a monomeric unit in the synthesis of advanced polymers. Aromatic amines are common precursors for high-performance polymers such as polyimides and polyamides, which are known for their thermal stability and mechanical strength chemrevlett.comresearchgate.netresearchgate.net. The primary amine group allows for polymerization reactions with various co-monomers, such as dianhydrides or diacyl chlorides, to form a robust polymer backbone.

The morpholino group, on the other hand, would be incorporated as a pendant group along the polymer chain. Morpholine and its derivatives are known to be included in polymers for biomedical applications and can act as curing agents or stabilizers researchgate.nete3s-conferences.org. The presence of the morpholine moiety could enhance the solubility of the resulting polymers in organic solvents, a desirable property for processing and film formation researchgate.net. Furthermore, the morpholine ring, with its ether linkage, could introduce some flexibility into the polymer structure and potentially improve its processing characteristics. The incorporation of morpholine has been explored in various polymer systems to create materials with tailored properties for specific applications researchgate.nete3s-conferences.org.

Below is a table summarizing the potential properties of polymers derived from this compound based on the known characteristics of aminophenyl and morpholine-containing polymers.

| Property | Potential Contribution of Aminophenyl Group | Potential Contribution of Morpholino Group |

| Thermal Stability | High, due to the aromatic backbone. | Moderate, may slightly lower the decomposition temperature compared to fully aromatic polymers. |

| Mechanical Strength | High, characteristic of aromatic polymers. | May introduce some flexibility, potentially increasing toughness. |

| Solubility | Can be tailored by co-monomer selection. | Likely to enhance solubility in organic solvents. |

| Functionality | Provides a rigid and stable polymer backbone. | Can be a site for further functionalization or interaction with other molecules. |

The aminophenyl structure is a fundamental component in many synthetic dyes, particularly azo dyes echemi.comwikipedia.org. The primary aromatic amine of this compound can be readily diazotized and then coupled with a variety of aromatic compounds (coupling components) to produce a wide range of colors. The resulting azo dyes would have the morpholinocarbonylphenyl group as a key part of their structure.

The morpholino moiety in such dyes could act as an auxochrome or a modifying group. The presence of the morpholine ring can influence the dye's shade, fastness properties (resistance to light, washing, and chemicals), and solubility in different media nih.govresearchgate.net. For instance, morpholine derivatives are used as intermediates in the manufacturing of optical brighteners and other specialty dyes nih.gov. The morpholine group's ability to engage in intermolecular interactions could enhance the binding of the dye to textile fibers.

The following table outlines the potential characteristics of dyes synthesized from this compound.

| Characteristic | Potential Influence of this compound |

| Color | The specific color would depend on the coupling component used after diazotization of the aminophenyl group. |

| Solubility | The morpholine group may enhance solubility in polar organic solvents and potentially in water, depending on the overall structure. |

| Fastness | The stability of the morpholine ring could contribute to good light and chemical fastness. |

| Application | Could potentially be used for dyeing textiles, plastics, or as pigments in inks and coatings echemi.com. |

Chemical Probe Development for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. The structure of this compound contains functionalities that could be exploited in the design of such probes nih.gov. The aminophenyl group can serve as a versatile scaffold for building more complex molecules with specific biological targets rsc.orgnih.govmdpi.com.

The design of a chemical probe often involves a recognition element that binds to a specific biological target (e.g., an enzyme or receptor) and a reporter element (e.g., a fluorescent group) that signals the binding event rsc.org. The aminophenyl part of the molecule could be chemically modified to create a specific recognition element. For instance, it could be acylated or alkylated to introduce functionalities that mimic the natural ligand of a target protein.

The morpholino group also has a significant history in the development of biological probes. Morpholino oligonucleotides are synthetic molecules used to block gene expression in a sequence-specific manner, acting as steric blockers of RNA function wikipedia.orgnih.govyoutube.comnih.gov. While this compound itself is not a Morpholino oligonucleotide, the presence of the morpholine ring is of interest in medicinal chemistry for its favorable physicochemical and metabolic properties researchgate.netnih.gov. In a chemical probe, the morpholine moiety could influence cell permeability, metabolic stability, and binding affinity to the target. It could also serve as an attachment point for a reporter group or be part of the pharmacophore responsible for the biological activity nih.gov.

The table below summarizes the potential roles of the different parts of this compound in a hypothetical chemical probe.

| Probe Component | Potential Role of Aminophenyl Group | Potential Role of Morpholino Group |

| Recognition Element | Can be modified to create a structure that binds to a specific biological target. | Could contribute to binding affinity and specificity. |

| Linker | The phenyl ring can act as a rigid spacer between the recognition element and a reporter group. | The carbonyl group could serve as an attachment point for a linker. |

| Reporter Group Attachment | The amine group (if not used for recognition) could be a site for attaching a fluorescent dye or other reporter. | Could be functionalized for attachment of a reporter. |

| Pharmacokinetic Properties | Influences the overall size and aromaticity of the probe. | Can improve metabolic stability and solubility. |

Structure Activity Relationship Sar Studies of 3 Aminophenyl Morpholino Methanone Derivatives

Impact of Substitutions on the Aminophenyl Moiety

The aminophenyl ring of (3-aminophenyl)(morpholino)methanone serves as a crucial interaction domain with biological targets. Modifications to this ring can significantly influence the compound's potency and selectivity through a combination of electronic and steric effects.

Role of the Morpholine (B109124) Ring Modifications

The morpholine ring is a common motif in medicinal chemistry, often contributing to favorable pharmacokinetic properties such as improved solubility and metabolic stability. nih.gov Modifications to this ring are a key strategy in optimizing lead compounds.

Substitutions on the Morpholine Nitrogen

Modifications to the Morpholine Carbon Skeleton

Introducing substituents onto the carbon atoms of the morpholine ring can have a significant impact on the molecule's conformation and its interaction with the target. For instance, adding methyl groups can create chiral centers and allow for the exploration of stereospecific interactions. Bridging the morpholine ring, for example by creating a bicyclic system, can rigidify the conformation. This can be advantageous if the resulting conformation is the bioactive one, as it reduces the entropic penalty of binding.

Influence of the Carbonyl Linker and its Modifications

To address the potential metabolic liability of the amide bond, medicinal chemists often employ the strategy of bioisosteric replacement. drughunter.comnih.gov This involves substituting the amide group with other functional groups that mimic its size, shape, and electronic properties but exhibit enhanced metabolic stability. drughunter.comnih.govchemrxiv.org The goal is to retain or improve the desired biological activity while optimizing the pharmacokinetic properties of the compound.

Several heterocyclic rings are well-established bioisosteres for the amide bond. drughunter.com These rings can maintain the relative orientation of the phenyl and morpholine rings while introducing different electronic and hydrogen-bonding characteristics. For instance, 1,2,3-triazoles and 1,3,4-oxadiazoles are commonly used amide surrogates. cambridgemedchemconsulting.comnih.gov The choice of a specific bioisostere is context-dependent and can significantly impact the compound's biological profile. drughunter.com

Below is a table summarizing potential bioisosteric replacements for the carbonyl linker in this compound derivatives and their generally observed properties.

| Original Moiety | Bioisosteric Replacement | Key Features & Rationale | Potential Impact on Properties |

| Carbonyl (Amide) | 1,2,3-Triazole | Mimics the steric and electronic properties of the amide bond. Resistant to hydrolysis. cambridgemedchemconsulting.comchemrxiv.org | Increased metabolic stability, potentially altered hydrogen bonding capacity. |

| Carbonyl (Amide) | 1,3,4-Oxadiazole | Acts as a rigid, planar linker. The oxygen atom can serve as a hydrogen bond acceptor. nih.gov | Improved metabolic stability, may influence receptor binding through altered electronics. |

| Carbonyl (Amide) | 1,2,4-Oxadiazole | Isomeric to the 1,3,4-oxadiazole, offering a different arrangement of heteroatoms and hydrogen bonding potential. nih.gov | Enhanced metabolic stability, potential for different binding interactions. |

| Carbonyl (Amide) | Imidazole | Aromatic heterocycle that can act as both a hydrogen bond donor and acceptor. | Can introduce new interaction points with the target, potentially improving potency. |

| Carbonyl (Amide) | Oxazole | Can mimic the planarity and some electronic features of the amide group. | May improve cell permeability and metabolic stability. |

It is important to note that while these replacements can enhance metabolic stability, they may also alter the compound's conformation and binding mode at the target receptor, leading to changes in biological activity that need to be experimentally evaluated. drughunter.com

Pharmacophore Elucidation and Molecular Modeling in SAR

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For this compound derivatives, a hypothetical pharmacophore model can be proposed based on its key structural components.

The primary features of a pharmacophore model for this compound would likely include:

A Hydrogen Bond Donor: The primary amine group on the phenyl ring is a strong hydrogen bond donor.

An Aromatic Ring: The phenyl ring itself can engage in hydrophobic and π-π stacking interactions with the biological target.

A Hydrogen Bond Acceptor: The oxygen atom of the morpholine ring and the carbonyl oxygen can both act as hydrogen bond acceptors. The morpholine nitrogen can also act as a hydrogen bond acceptor, though its basicity is weak.